BenchChemオンラインストアへようこそ!

3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Structural identity verification Chemical procurement quality control CRF1 receptor pharmacology

3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS 726200-29-9; MF C₁₉H₁₆N₂O; MW 288.34 g/mol) is a synthetic dibenzodiazepinone featuring a partially saturated seven-membered diazepine ring fused to two benzene rings and bearing a phenyl substituent at the C-3 position. The compound is classified within the broader dibenzo[b,e][1,4]diazepin-1-one chemotype, a scaffold that has been explored for diverse pharmacological activities including HCV NS5B polymerase inhibition, EGFR kinase antagonism, and neuroreceptor modulation.

Molecular Formula C19H16N2O
Molecular Weight 288.35
CAS No. 726200-29-9
Cat. No. B2378021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS726200-29-9
Molecular FormulaC19H16N2O
Molecular Weight288.35
Structural Identifiers
SMILESC1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CC=C4
InChIInChI=1S/C19H16N2O/c22-19-11-14(13-6-2-1-3-7-13)10-18-15(19)12-20-16-8-4-5-9-17(16)21-18/h1-9,12,14,21H,10-11H2
InChIKeyAVZHPRSGDWHVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS 726200-29-9): Structural Identity, Compound Class, and Procurement Context


3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS 726200-29-9; MF C₁₉H₁₆N₂O; MW 288.34 g/mol) is a synthetic dibenzodiazepinone featuring a partially saturated seven-membered diazepine ring fused to two benzene rings and bearing a phenyl substituent at the C-3 position . The compound is classified within the broader dibenzo[b,e][1,4]diazepin-1-one chemotype, a scaffold that has been explored for diverse pharmacological activities including HCV NS5B polymerase inhibition, EGFR kinase antagonism, and neuroreceptor modulation . Critically, this compound is sometimes misidentified by certain chemical vendors as 'CP-154,526'—a structurally distinct pyrrolo[2,3-d]pyrimidine CRF1 receptor antagonist (CAS 257639-98-8; C₂₃H₃₂N₄·HCl)—a discrepancy that carries significant consequences for assay design and procurement decisions .

Why In-Class Substitution of 3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Creates Experimental Risk: Critical Substituent-Governed Divergence


The dibenzo[b,e][1,4]diazepin-1-one chemotype is not a uniform pharmacological class; substitution pattern, ring oxidation state, and the presence of an N-11 substituent are each decisive structural determinants of molecular target engagement and downstream biological readout . The 3-phenyl derivative (CAS 726200-29-9) occupies a distinct sub-region of chemical space relative to the more extensively investigated 3,3-dimethyl-11-aryl-dibenzo[b,e][1,4]diazepin-1-ones, which were optimized as HCV NS5B polymerase inhibitors, and the 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one scaffold developed as allosteric mutant-selective EGFR inhibitors . Furthermore, the compound's single chiral center at C-3 introduces enantiomeric considerations absent in gem-dimethyl congeners. Procurement of a 'generic dibenzodiazepinone' without accounting for these precise structural features risks target-profile mismatch, irreproducible pharmacology, and wasted experimental resources. The quantitative evidence detailed below substantiates the structural and physicochemical dimensions that preclude simple analog substitution.

Quantitative Differentiation Evidence for 3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (726200-29-9) Versus Its Closest Structural Analogs


Structural Identity Verification: 3-Phenyl-Dibenzodiazepinone vs. Misidentified 'CP-154,526'—A Critical Procurement Distinction

Multiple chemical vendor databases conflate CAS 726200-29-9 (C₁₉H₁₆N₂O; dibenzodiazepinone scaffold) with CP-154,526 (CAS 257639-98-8; C₂₃H₃₂N₄·HCl; pyrrolo[2,3-d]pyrimidine scaffold), a well-validated CRF1 receptor antagonist developed by Pfizer . These compounds possess fundamentally different molecular frameworks: the target compound contains a seven-membered 1,4-diazepine ring fused to two benzene rings, whereas CP-154,526 features a pyrrolopyrimidine core with N-butyl-N-ethyl and 2,4,6-trimethylphenyl substituents . This structural misidentification is experimentally consequential; using CAS 726200-29-9 in a CRF1 receptor binding assay expecting CP-154,526 pharmacology will yield false-negative results.

Structural identity verification Chemical procurement quality control CRF1 receptor pharmacology

Substituent-Dependent Physicochemical Divergence: 3-Phenyl vs. 3,3-Dimethyl Dibenzodiazepinone Core Properties

The 3-phenyl substituent in CAS 726200-29-9 introduces significant lipophilicity relative to the unsubstituted and 3,3-dimethyl congeners, altering key drug-likeness parameters that affect assay compatibility, solubility, and membrane permeability . The 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS not assigned; MF C₁₅H₁₆N₂O; MW 240.30 g/mol) serves as the minimal core scaffold from which the 3-phenyl compound is derived and is itself a precursor to the HCV NS5B-targeting 11-substituted series .

Physicochemical profiling LogP Solubility Medicinal chemistry lead optimization

Synthetic Versatility Edge: N-5 and N-11 Availability for Late-Stage Diversification vs. Pre-Functionalized 11-Substituted Analogs

Unlike the pharmacologically characterized 11-aryl-3,3-dimethyl-hexahydro-dibenzo[b,e][1,4]diazepin-1-ones developed as HCV NS5B polymerase inhibitors, CAS 726200-29-9 retains a free N-H at position 5 and an unsubstituted N-11 position within the tetrahydro framework, providing two distinct sites for regioselective functionalization . The hexahydro-dibenzo[b,e][1,4]diazepin-1-one comparator series (e.g., 11-(4-benzyloxy-2-fluorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one) incorporates saturation at the C-10–C-11 bond and pre-installed N-11 aryl substitution, limiting options for downstream diversification .

Chemical biology tool compounds Scaffold derivatization Parallel synthesis Structure-activity relationship

Commercial Availability and Purity Benchmarking: Procurement-Ready Specifications Relative to Analog Dibenzodiazepinones

CAS 726200-29-9 is commercially available from multiple established research chemical suppliers with certified purity specifications, in contrast to several closely related dibenzodiazepinone analogs that are either discontinued or available only through custom synthesis. The 3-(3-chlorophenyl) analog (CAS not assigned; MF C₁₉H₁₅ClN₂O) and the 3-(4-chlorophenyl) variant are currently listed as 'discontinued' by major European distributors . This supply-chain differential makes CAS 726200-29-9 the most reliably accessible 3-aryl-tetrahydro-dibenzodiazepinone for scaffold-based research programs.

Compound sourcing Purity specification Vendor comparison Research chemical procurement

Optimal Research and Industrial Deployment Scenarios for 3-Phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (726200-29-9)


Medicinal Chemistry: Scaffold for Diversity-Oriented Synthesis of Novel Dibenzodiazepinone-Derived Compound Libraries

Leverage the free N-5 and N-11 positions of CAS 726200-29-9 as diversification handles for parallel synthesis of substituted dibenzodiazepinone libraries. The 3-phenyl substituent and tetrahydro oxidation state provide a differentiated starting point from the extensively explored 3,3-dimethyl-11-aryl-hexahydro series . The single stereogenic center at C-3 further enables chiral resolution and enantiomer-specific SAR exploration, a feature absent in gem-dimethyl-substituted analogs. Libraries derived from this scaffold are suitable for phenotypic screening campaigns targeting neuroreceptors, kinases, or anti-infective pathways where the dibenzodiazepinone chemotype has demonstrated privileged scaffold characteristics .

Chemical Biology: Negative Control Compound for CRF1 Receptor Studies Requiring Structurally Divergent Baseline

Given the documented vendor misidentification of CAS 726200-29-9 as 'CP-154,526,' this compound may serve as a structurally divergent negative control in CRF1 receptor binding and functional assays, provided the dibenzodiazepinone scaffold is confirmed inactive at CRF1 via initial screening . Its distinct core scaffold (dibenzo-diazepinone vs. pyrrolo-pyrimidine) and differential molecular properties (lower MW, lower LogP than CP-154-526) make it a useful tool for demonstrating CRF1 assay specificity when benchmarked against genuine CP-154,526 (CAS 257639-98-8).

Physicochemical Reference Standard: Lipophilic Dibenzodiazepinone for LogP-Dependent Assay Development

The compound's predicted XLogP3 of 2.9 and moderate molecular weight (288.34 g/mol) place it in a lipophilicity range relevant to CNS drug-like chemical space . It can serve as a reference compound for calibrating chromatographic LogP determination methods (e.g., RP-HPLC or shake-flask LogP measurements) within dibenzodiazepinone-focused medicinal chemistry programs, or as a comparator for evaluating the impact of 3-position substituent variation on physicochemical properties across the dibenzodiazepinone series.

Procurement Risk Mitigation: Multi-Supplier Sourcing Strategy for Dibenzodiazepinone Scaffold Acquisition

For laboratories establishing dibenzodiazepinone-based research programs, CAS 726200-29-9 represents the most supply-chain-resilient 3-aryl-tetrahydro-dibenzodiazepinone, with ≥4 active global suppliers and documented purity specifications (95–98%) . Unlike the 3-chlorophenyl and more extensively substituted 11-aryl analogs—many of which are single-source or discontinued—this compound supports competitive procurement benchmarking, reduced lead-time risk, and lot-to-lot consistency verification via independent supplier CoA documentation.

Quote Request

Request a Quote for 3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.